molecular formula C10H14O2 B161601 9-Hydroxythymol CAS No. 61955-76-8

9-Hydroxythymol

Cat. No.: B161601
CAS No.: 61955-76-8
M. Wt: 166.22 g/mol
InChI Key: CLJPRXFHCRIUKW-UHFFFAOYSA-N
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Description

9-Hydroxythymol is a derivative of thymol, which is an aromatic monoterpenoid phenol. Thymol is typically found in the genera Thymus and Origanum and is known for its pharmacological and industrial relevance. This compound, specifically, has been identified for its antibacterial properties and is isolated from various plant species, including Centipeda minima .

Scientific Research Applications

9-Hydroxythymol has a wide range of applications in scientific research:

Safety and Hazards

9-Hydroxythymol is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxythymol can be achieved through several methods. One common approach involves the hydroxylation of thymol. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 9th position of the thymol molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process involves isolating the compound from plants like Centipeda minima using solvents and chromatographic techniques. Chemical synthesis, on the other hand, involves the hydroxylation of thymol using specific catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxythymol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Hydroxythymol involves its interaction with bacterial cell membranes. It disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This compound also inhibits the synthesis of essential proteins and enzymes in bacteria, further contributing to its antibacterial effects .

Comparison with Similar Compounds

Uniqueness of 9-Hydroxythymol: this compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its targeted antibacterial activity and potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-(1-hydroxypropan-2-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJPRXFHCRIUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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